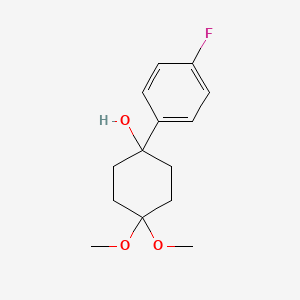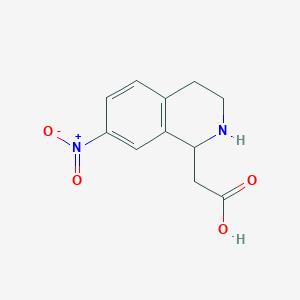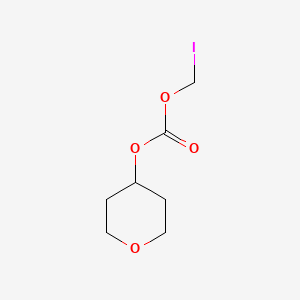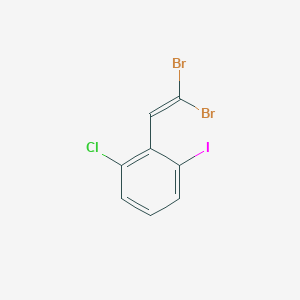
2-(8-Bromonaphthalen-1-yl)acetonitrile
描述
2-(8-Bromonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H8BrN It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and an acetonitrile group is attached to the 2nd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Bromonaphthalen-1-yl)acetonitrile typically involves the bromination of 2-naphthalenylacetonitrile. One common method includes the use of bromine in the presence of a catalyst such as iron (III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-(8-Bromonaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of 8-substituted derivatives.
Reduction: Formation of 2-naphthalenylacetamide.
Oxidation: Formation of 2-naphthalenylacetic acid.
科学研究应用
2-(8-Bromonaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(8-Bromonaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures .
相似化合物的比较
2-Naphthalenylacetonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
8-Chloro-2-naphthalenylacetonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
2-Naphthol: A precursor for various derivatives, including 2-(8-Bromonaphthalen-1-yl)acetonitrile, with distinct properties and uses.
Uniqueness: this compound is unique due to the presence of both the bromine atom and nitrile group, which confer specific reactivity patterns and potential applications not shared by its analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
分子式 |
C12H8BrN |
|---|---|
分子量 |
246.10 g/mol |
IUPAC 名称 |
2-(8-bromonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H8BrN/c13-11-6-2-5-9-3-1-4-10(7-8-14)12(9)11/h1-6H,7H2 |
InChI 键 |
PEOJMXLRKOUZHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-Methoxypyridin-2-yl)pyrrolo[2,1-f][1,2,4]triazin-2(1H)-one](/img/structure/B8300649.png)

acetic acid](/img/structure/B8300670.png)
![8-Amino-3-carboethoxy-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B8300674.png)







![2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE](/img/structure/B8300742.png)

